![molecular formula C13H16N2O3 B2636144 N-((2-氧代-3-苯基恶唑烷-5-基)甲基)丙酰胺 CAS No. 955259-82-2](/img/structure/B2636144.png)
N-((2-氧代-3-苯基恶唑烷-5-基)甲基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide, also known as OPAA, is a chemical compound that has been widely used in scientific research. It belongs to the family of oxazolidinone derivatives, which have been found to possess a variety of biological activities. OPAA has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
科学研究应用
- Applications :
- CCK-A Antagonist : In scientific studies related to cholecystokinin (CCK), this compound has been investigated as a CCK-A receptor antagonist . CCK plays a crucial role in physiological processes such as pancreatic and biliary secretion, gall bladder contraction, and gut motility. By targeting CCK receptors, researchers aim to modulate these processes for potential therapeutic benefits.
- Pharmacokinetics and Drug Metabolism : Researchers have used N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide labeled with carbon-14 to study its pharmacokinetics and metabolism . The labeled version allows tracking its distribution, metabolism, and elimination in vivo.
- Potential Analgesic Properties : Given its structural similarity to 1,4-benzodiazepines, this compound may have implications in pain management and analgesia .
- Applications :
- Alkaline Phosphatase Inhibition : Researchers have screened related compounds against human recombinant alkaline phosphatase enzymes, including tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), placental alkaline phosphatase (h-PLAP), and germ cell alkaline phosphatase (h-GCAP) . N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide derivatives may exhibit inhibitory effects on these enzymes.
- Applications :
- Claisen–Schmidt-Type Condensation : Researchers have synthesized novel derivatives using a Claisen–Schmidt-type condensation reaction . Understanding the synthetic route aids in producing larger quantities for further studies.
Drug Discovery and Development
Biological Evaluation
Chemical Synthesis
作用机制
Target of Action
The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide acts as a potent and selective inhibitor of FXa . The compound interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa, which allows for high potency .
Biochemical Pathways
By inhibiting FXa, N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide disrupts both the intrinsic and extrinsic pathways of the coagulation cascade . This inhibition prevents the generation of thrombin and the formation of blood clots .
Pharmacokinetics
The interaction of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide with the neutral ligand chlorothiophene in the S1 subsite allows for good oral bioavailability . This property, combined with its high potency, makes it an effective oral anticoagulant .
Result of Action
The result of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide’s action is the prevention of thrombus formation . By inhibiting FXa, the compound prevents the generation of thrombin, thereby inhibiting the formation of fibrin clots .
Action Environment
属性
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-8-11-9-15(13(17)18-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGDXESKIRGLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。